molecular formula C24H37N5O7 B564032 PRO-PHE-GLY-LYS ACETATE CAS No. 104180-29-2

PRO-PHE-GLY-LYS ACETATE

Cat. No.: B564032
CAS No.: 104180-29-2
M. Wt: 507.588
InChI Key: CNOCCUPPTCYBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. Pro-Phe-Gly-Lys Acetate is a synthetic tetrapeptide sequence provided as an acetate salt to enhance stability and solubility. This specific arrangement of amino acids—Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys)—may be of significant interest in the design and development of novel peptidomimetics and radiopharmaceuticals. While direct studies on this exact sequence are not widely published in the available literature, its constituent amino acids play critical roles in peptide function. The Pro-Phe motif can influence chain flexibility and receptor interaction, while the Gly-Lys segment offers a potential cleavage site or chelation point. In particular, the C-terminal Lysine (Lys) is a common feature in strategies aimed at modifying the pharmacokinetics of peptide-based compounds. Research on similar structures shows that incorporating a Lys residue can be part of a strategy to reduce prolonged renal retention of radiometal-labeled peptides, a key challenge in diagnostic and therapeutic radiopharmaceutical development . Furthermore, the use of acetate salt forms is standard practice to improve the peptide's purity and handling characteristics for in vitro and pre-clinical research. This peptide is suited for investigations in chemical biology, as a building block for larger synthetic peptides, or as a model compound for studying enzyme-substrate interactions and metabolic stability.

Properties

CAS No.

104180-29-2

Molecular Formula

C24H37N5O7

Molecular Weight

507.588

IUPAC Name

acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4)

InChI Key

CNOCCUPPTCYBQC-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–prolylphenylalanylglycyllysine (1/1) typically involves the stepwise assembly of the peptide sequence followed by the conjugation of acetic acid. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of reactive side chains with protecting groups like Fmoc or Boc.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–prolylphenylalanylglycyllysine (1/1) can undergo various chemical reactions, including:

    Oxidation: The peptide sequence can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents under mild conditions to avoid peptide degradation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Acetic acid–prolylphenylalanylglycyllysine (1/1) has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide with therapeutic properties.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of acetic acid–prolylphenylalanylglycyllysine (1/1) involves its interaction with specific molecular targets and pathways. The peptide sequence can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare PRO-PHE-GLY-LYS Acetate with structurally or functionally related peptide acetate salts:

Compound Name CAS Number Sequence/Modification Key Applications Research Findings
This compound Not available Pro-Phe-Gly-Lys + acetate Hypothesized: Enzyme substrates, drug delivery Limited direct data; inferred stability from acetate salt analogs .
D-ARG-D-PRO-LYS-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2 Acetate 143077-65-0 D-configuration residues, extended sequence Neuropeptide research, receptor binding studies Enhanced metabolic stability due to D-amino acids; used in GHS-compliant safety studies .
ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU Acetate Not available Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu + acetate Cardiovascular research (e.g., bradykinin analogs) Structural complexity with multiple Pro residues may influence conformational stability .
H-TYR-GLY-GLY-PHE-LEU-LYS-OH Acetate 83404-43-7 Tyr-Gly-Gly-Phe-Leu-Lys + acetate Opioid receptor studies Demonstrated high purity (100%) in safety data sheets; used in neuropharmacology .
N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE Acetate 88793-79-7 Tosyl and nitroanilide modifications Protease activity assays Acts as a chromogenic substrate for trypsin-like enzymes; >98% purity in commercial use .
LYS-LYS-LYS Acetate Not available Lys-Lys-Lys + acetate Cationic peptide studies, antimicrobial research High positive charge density; restricted to industrial applications per safety guidelines .

Structural and Functional Insights

Sequence Complexity: this compound lacks the D-amino acids or post-translational modifications seen in analogs like D-ARG-D-PRO-LYS-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2 Acetate, which are critical for receptor specificity and resistance to enzymatic degradation . Compared to H-TYR-GLY-GLY-PHE-LEU-LYS-OH Acetate, the absence of tyrosine and leucine in PRO-PHE-GLY-LYS may reduce its affinity for opioid receptors but enhance flexibility due to glycine .

Acetate Salt Advantages :

  • Acetate salts improve solubility in aqueous buffers, as demonstrated in zinc acetate studies (), and stabilize peptides during storage .

Applications :

  • While N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE Acetate is tailored for spectrophotometric enzyme assays, this compound’s simpler sequence may suit broader mechanistic studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing PRO-PHE-GLY-LYS ACETATE in a research laboratory?

  • Answer : Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing tetrapeptides like this compound. This involves sequential coupling of Fmoc-protected amino acids to a resin, followed by cleavage and deprotection. Purification is typically achieved via reversed-phase HPLC, with purity verified by analytical HPLC (>95% purity) and structural confirmation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Acetate salt formation is achieved by lyophilizing the peptide in the presence of acetic acid.

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

  • Answer : A combination of techniques is essential:

  • Reversed-phase HPLC : Assess purity using a C18 column with UV detection at 214 nm.
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
  • NMR spectroscopy : Verify sequence and conformation (1H and 13C NMR in D₂O or DMSO-d6).
  • Amino acid analysis (AAA) : Quantify residue composition after acid hydrolysis .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Answer : Incubate the peptide in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and temperature (37°C). Monitor degradation over time using HPLC and MS to identify breakdown products. Include controls with protease inhibitors to distinguish chemical vs. enzymatic instability. Statistical analysis (e.g., linear regression) should quantify degradation rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across studies?

  • Answer : Discrepancies may arise from variations in experimental conditions (e.g., buffer composition, peptide purity). To address this:

  • Standardize protocols : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 8.0) and peptide batches.
  • Validate purity : Re-analyze peptide batches from conflicting studies via HPLC and MS.
  • Reproduce assays : Perform dose-response curves in parallel under controlled conditions.
  • Meta-analysis : Statistically compare data distributions using tools like ANOVA or Bayesian modeling .

Q. What advanced techniques can elucidate the conformational dynamics of this compound in solution?

  • Answer :

  • Circular dichroism (CD) : Probe secondary structure in aqueous and membrane-mimetic environments (e.g., SDS micelles).
  • Molecular dynamics (MD) simulations : Model peptide behavior over nanosecond timescales using force fields like AMBER or CHARMM.
  • Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity between protons to reconstruct 3D structures .

Q. How should kinetic parameters be determined for enzyme-substrate interactions involving this compound?

  • Answer : Use stopped-flow spectroscopy or fluorometric assays to measure initial reaction rates under varying substrate concentrations. Fit data to the Michaelis-Menten equation using nonlinear regression. Include competitive inhibitors (e.g., lysine analogs) to validate specificity. For proteases, confirm cleavage sites via Edman degradation or MS/MS fragmentation .

Methodological Considerations

  • Data Presentation : Follow journal guidelines for reporting statistical significance (e.g., p-values, confidence intervals) and raw data deposition in repositories like Zenodo .
  • Reproducibility : Document batch-specific details (e.g., synthesis lot, storage conditions) and include negative controls in assays .
  • Ethical Compliance : Declare conflicts of interest and funding sources per institutional standards .

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